molecular formula C19H19NO6S B15108504 N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15108504
M. Wt: 389.4 g/mol
InChI Key: OFMWAMXXVKNUKO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine derivative characterized by a 1,4-oxathiine ring core substituted with a phenyl group at position 3 and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. The 4,4-dioxide modification is critical for biological activity, as seen in related oxathiine fungicides like oxycarboxin .

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO6S/c1-24-14-8-9-16(25-2)15(12-14)20-19(21)17-18(13-6-4-3-5-7-13)27(22,23)11-10-26-17/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

OFMWAMXXVKNUKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethoxybenzaldehyde with phenylacetic acid derivatives can lead to the formation of the oxathiine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or exert antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Oxycarboxin (1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-N-phenyl-, 4,4-dioxide)

Key Similarities :

  • Both compounds share the 5,6-dihydro-1,4-oxathiine-4,4-dioxide backbone, essential for inhibiting fungal succinate dehydrogenase (SDH), a mechanism critical to their fungicidal activity .
  • The carboxamide group at position 2 is retained, though substituents differ.

Key Differences :

  • Substituents : Oxycarboxin has a 2-methyl and N-phenyl group, whereas the target compound features a 3-phenyl and N-(2,5-dimethoxyphenyl) group.
  • Molecular Weight : The target compound’s larger substituents increase its molecular weight (estimated ~404.44 g/mol) compared to oxycarboxin (267.30 g/mol) .

Patent Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

Key Similarities :

  • Both compounds incorporate the 2,5-dimethoxyphenyl moiety, which is associated with improved binding affinity in agrochemicals due to electron-donating methoxy groups .

Key Differences :

  • Core Structure : The patent compound uses a benzothiazole-acetamide scaffold instead of an oxathiine ring, indicating divergent modes of action.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the patent compound may enhance stability or target specificity compared to the oxathiine system.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Notes
Oxycarboxin C₁₂H₁₃NO₄S 267.30 2-Methyl, N-Phenyl Systemic fungicide; inhibits SDH
Target Compound C₁₉H₂₀N₂O₆S 404.44* 3-Phenyl, N-(2,5-dimethoxyphenyl) Hypothesized enhanced SDH inhibition
Patent Compound (EP3348550A1) C₁₇H₁₄F₃N₃O₃S 405.37 2-(2,5-Dimethoxyphenyl)acetamide Agrochemical candidate; mechanism unconfirmed

*Estimated based on structural formula.

Research Findings and Implications

  • Methoxy groups may also resist oxidative metabolism, extending half-life .
  • Structural Flexibility : The oxathiine ring’s conformation (as seen in oxycarboxin’s crystal structure) allows for optimal binding to SDH . The target compound’s phenyl group at position 3 may introduce steric or electronic effects that modulate binding efficiency.
  • Patent Trends : The prevalence of 2,5-dimethoxyphenyl in agrochemical patents (e.g., EP3348550A1) underscores its utility in optimizing bioactivity, though scaffold differences complicate direct comparisons .

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